2,6-dichlorophenyl 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
2,6-dichlorophenyl 5-bromo-2-methoxybenzenesulfonate is an organic compound that features a complex aromatic structure It is characterized by the presence of two chlorine atoms, a bromine atom, and a methoxy group attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 5-bromo-2-methoxybenzenesulfonate typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonation of 2,6-dichlorophenyl with chlorosulfonic acid, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of robust purification techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichlorophenyl 5-bromo-2-methoxybenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The aromatic rings can undergo further substitution reactions, such as nitration or halogenation.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic aromatic substitution: Reagents such as nitric acid for nitration or chlorine gas for chlorination.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 2,6-dichlorophenyl 5-azido-2-methoxybenzenesulfonate.
Electrophilic aromatic substitution: Formation of nitro or chloro derivatives.
Oxidation and reduction: Formation of sulfone or sulfoxide derivatives.
Scientific Research Applications
2,6-dichlorophenyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichlorophenyl 5-bromo-2-hydroxybenzenesulfonate
- 2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate
- 2,5-dichlorophenyl 5-bromo-2-methoxybenzenesulfonate
Uniqueness
2,6-dichlorophenyl 5-bromo-2-methoxybenzenesulfonate is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution reactions or possess unique biological activities .
Properties
IUPAC Name |
(2,6-dichlorophenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O4S/c1-19-11-6-5-8(14)7-12(11)21(17,18)20-13-9(15)3-2-4-10(13)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIBUSPDBIYELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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